molecular formula C13H16N2 B1503776 1-(4-Aminophenyl)cyclohexanecarbonitrile

1-(4-Aminophenyl)cyclohexanecarbonitrile

Cat. No.: B1503776
M. Wt: 200.28 g/mol
InChI Key: JRIZOAJMALXNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(4-aminophenyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C13H16N2/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7H,1-3,8-9,15H2

InChI Key

JRIZOAJMALXNOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(4-nitro-phenyl)-cyclohexanecarbonitrile (0.500 g, 2.17 mmol, as prepared in the previous step) in EtOH (6 mL) and water (6 mL) was treated with NH4Cl (1.16 g, 21.7 mmol) and Fe powder (606 mg, 10.9 mmol) and heated to 50° C. for 2 h. The cooled mixture was filtered through Celite, and the filter cake was washed with MeOH. The solvents were evaporated in vacuo. The residue was partitioned between water (50 mL) and EtOAc (75 mL), and the layers were separated. The organic layer was dried over MgSO4 and concentrated in vacuo to afford the title compound (488 mg, 100%) as an orange oil. The compound was used in the following step without purification. Mass spectrum (ESI, m/z): Calcd. for C13H16N2, 201.1 (M+H). found 201.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.16 g
Type
reactant
Reaction Step Two
Name
Quantity
606 mg
Type
catalyst
Reaction Step Two
Yield
100%

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